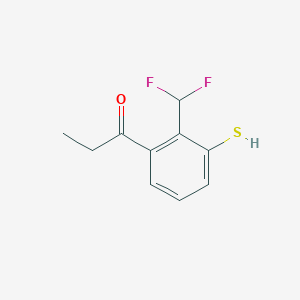
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one is an organic compound that features a difluoromethyl group and a mercapto group attached to a phenyl ring, with a propanone moiety
準備方法
The synthesis of 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethyl)thiophenol with a suitable propanone derivative under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
化学反応の分析
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of different derivatives.
Addition: The carbonyl group can participate in addition reactions with nucleophiles like Grignard reagents, resulting in the formation of tertiary alcohols.
科学的研究の応用
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form strong hydrogen bonds with active site residues, while the mercapto group can participate in covalent bonding with nucleophilic amino acids. These interactions can modulate the activity of the target protein, leading to changes in cellular pathways and biological effects.
類似化合物との比較
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
1-(2-(Trifluoromethyl)-3-mercaptophenyl)propan-1-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and interaction with biological targets.
1-(2-(Difluoromethyl)-3-hydroxyphenyl)propan-1-one: The presence of a hydroxy group instead of a mercapto group can lead to different chemical and biological properties.
1-(2-(Difluoromethyl)-3-aminophenyl)propan-1-one: The amino group can introduce additional hydrogen bonding interactions, potentially altering the compound’s activity and selectivity.
特性
分子式 |
C10H10F2OS |
|---|---|
分子量 |
216.25 g/mol |
IUPAC名 |
1-[2-(difluoromethyl)-3-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2OS/c1-2-7(13)6-4-3-5-8(14)9(6)10(11)12/h3-5,10,14H,2H2,1H3 |
InChIキー |
KBUQJTSFSOMQBB-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C(=CC=C1)S)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








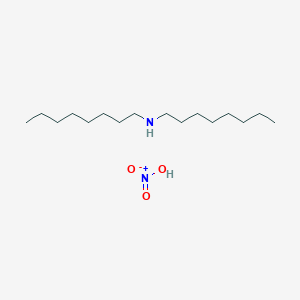
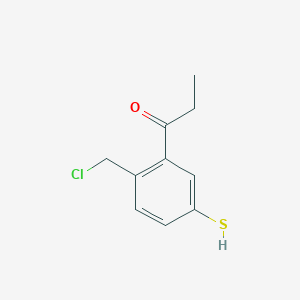
![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)
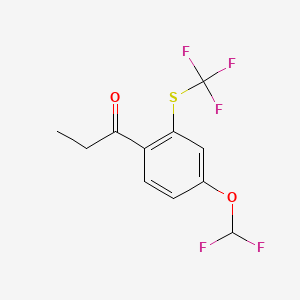

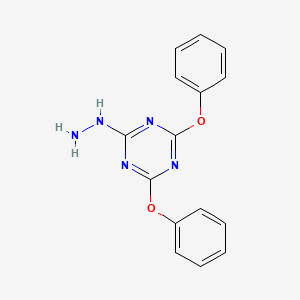
![Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate](/img/structure/B14064747.png)

